molecular formula C8H8Cl2N2O B13494833 2-chloro-N-(5-chloro-6-methyl-2-pyridinyl)Acetamide

2-chloro-N-(5-chloro-6-methyl-2-pyridinyl)Acetamide

Cat. No.: B13494833
M. Wt: 219.06 g/mol
InChI Key: FSNUJQXRQFGRQC-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 5-chloro-6-methyl-2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c1-5-6(10)2-3-7(11-5)12-8(13)4-9/h2-3H,4H2,1H3,(H,11,12,13)

InChI Key

FSNUJQXRQFGRQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CCl)Cl

Origin of Product

United States

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